5-amino-1-{[(2,3-dihydro-1,4-benzodioxin-6-yl)carbamoyl]methyl}-N-[2-(3,4-dimethoxyphenyl)ethyl]-1H-1,2,3-triazole-4-carboxamide
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Overview
Description
5-amino-1-{[(2,3-dihydro-1,4-benzodioxin-6-yl)carbamoyl]methyl}-N-[2-(3,4-dimethoxyphenyl)ethyl]-1H-1,2,3-triazole-4-carboxamide is a complex organic compound that has garnered interest in various fields of scientific research
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new synthetic pathways and the development of novel materials.
Biology
In biological research, the compound’s potential as a bioactive molecule is of interest. It may exhibit properties such as enzyme inhibition, receptor binding, or antimicrobial activity, making it a candidate for drug development.
Medicine
The compound’s potential therapeutic applications are being explored, particularly in the treatment of diseases where its unique structure and reactivity can be leveraged. This includes research into its use as an anticancer agent, antiviral compound, or anti-inflammatory drug.
Industry
In industrial applications, the compound may be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-amino-1-{[(2,3-dihydro-1,4-benzodioxin-6-yl)carbamoyl]methyl}-N-[2-(3,4-dimethoxyphenyl)ethyl]-1H-1,2,3-triazole-4-carboxamide typically involves multi-step organic reactions. One common approach includes the following steps:
Formation of the Benzodioxane Moiety: This can be achieved through the anodic oxidation of hydroxytyrosol in an acetonitrile/dimethylsulfoxide solvent mixture to produce the non-activated o-quinone, which then undergoes an inverse electron demand Diels-Alder reaction with tertiary enamines.
Triazole Ring Formation: The triazole ring can be synthesized via a cycloaddition reaction involving azides and alkynes under copper-catalyzed conditions.
Coupling Reactions: The final compound is obtained by coupling the benzodioxane moiety with the triazole ring and other functional groups under specific reaction conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to improve yield and efficiency.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the benzodioxane moiety, leading to the formation of quinones.
Reduction: Reduction reactions can target the triazole ring or other functional groups, potentially altering the compound’s reactivity and properties.
Substitution: Nucleophilic or electrophilic substitution reactions can occur at various positions on the compound, leading to the formation of derivatives with different functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Reagents like halogens, alkylating agents, and acylating agents are commonly employed under specific conditions (e.g., acidic or basic environments).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while substitution reactions can produce a variety of functionalized derivatives.
Mechanism of Action
The mechanism of action of 5-amino-1-{[(2,3-dihydro-1,4-benzodioxin-6-yl)carbamoyl]methyl}-N-[2-(3,4-dimethoxyphenyl)ethyl]-1H-1,2,3-triazole-4-carboxamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to the modulation of biological pathways. The compound’s structure allows it to bind to these targets with high specificity, potentially inhibiting or activating their function.
Comparison with Similar Compounds
Similar Compounds
5-amino-2-benzimidazolinone: This compound shares the amino group and benzimidazole structure but lacks the triazole and benzodioxane moieties.
2-amino-2,3-dihydro-1,4-benzodioxane: Similar in structure but without the triazole ring and additional functional groups.
Uniqueness
The uniqueness of 5-amino-1-{[(2,3-dihydro-1,4-benzodioxin-6-yl)carbamoyl]methyl}-N-[2-(3,4-dimethoxyphenyl)ethyl]-1H-1,2,3-triazole-4-carboxamide lies in its combination of multiple functional groups and rings, which confer distinct chemical and biological properties. This makes it a versatile compound for various applications in research and industry.
Properties
IUPAC Name |
5-amino-1-[2-(2,3-dihydro-1,4-benzodioxin-6-ylamino)-2-oxoethyl]-N-[2-(3,4-dimethoxyphenyl)ethyl]triazole-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H26N6O6/c1-32-16-5-3-14(11-18(16)33-2)7-8-25-23(31)21-22(24)29(28-27-21)13-20(30)26-15-4-6-17-19(12-15)35-10-9-34-17/h3-6,11-12H,7-10,13,24H2,1-2H3,(H,25,31)(H,26,30) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XVNRNHPVGSVNTK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)CCNC(=O)C2=C(N(N=N2)CC(=O)NC3=CC4=C(C=C3)OCCO4)N)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H26N6O6 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
482.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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